

Technical Guide: Spectroscopic Characterization of 8-Chlorochroman

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Compound of Interest

Compound Name: 8-Chlorochroman

CAS No.: 3722-69-8

Cat. No.: B1504297

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Executive Summary & Compound Profile

8-Chlorochroman (IUPAC: 8-chloro-3,4-dihydro-2H-1-benzopyran) is a bicyclic heterocyclic scaffold frequently utilized in medicinal chemistry.^{[1][2]} It serves as a critical pharmacophore in the synthesis of SGLT2 inhibitors (e.g., dapagliflozin analogs) and 5-HT receptor ligands.

This guide provides a definitive analysis of its spectroscopic signature, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The protocols and data interpretation strategies below are designed to allow researchers to unambiguously validate the structural integrity of this compound, distinguishing it from regioisomers (e.g., 6-chlorochroman) and process impurities.

Structural Parameters^{[3][4][5][6][7][8][9][10]}

- CAS Registry Number: 16087-39-3
- Molecular Formula: C
H
ClO
- Molecular Weight: 168.62 g/mol

- Key Structural Feature: A fused benzene-dihydropyran ring system with a chlorine substituent at the 8-position (ortho to the cyclic ether oxygen).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and halogen substitution pattern.

Ionization & Isotopic Pattern

- Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
- Molecular Ion (M): The spectrum is dominated by the molecular ion cluster.
 - m/z 168: Base molecular ion (Cl isotope).
 - m/z 170: M+2 peak (Cl isotope).
 - Intensity Ratio: The M:(M+2) ratio is approximately 3:1, characteristic of a single chlorine atom.

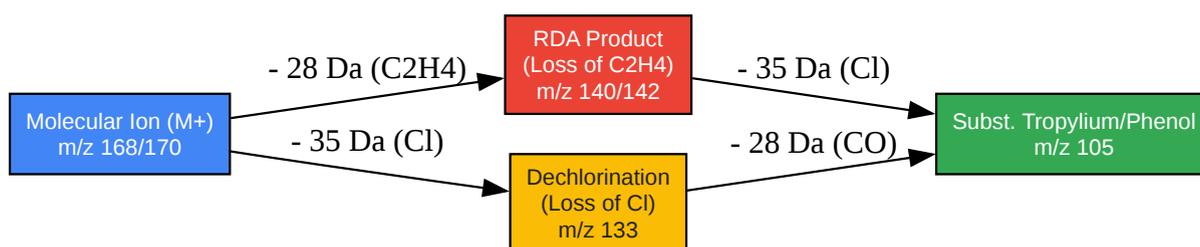
Fragmentation Pathway (EI)

The fragmentation of **8-chlorochroman** follows a distinct Retro-Diels-Alder (RDA) mechanism, characteristic of the chroman ring.

- Retro-Diels-Alder (RDA): Cleavage of the saturated ring leads to the loss of an ethylene fragment (C₂H₄, 28 Da).
 - (Retention of the aromatic core with oxygen and chlorine).

- Halogen Loss: Subsequent loss of the chlorine radical (Cl, 35 Da) or HCl.
 - (Loss of Cl).
- CO Loss: Contraction of the phenolic ring often results in the loss of carbon monoxide (28 Da) from the oxygenated fragment.

Fragmentation Visualization



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Caption: Primary fragmentation pathways for **8-chlorochroman** under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing the regiochemistry of the chlorine substituent. The 8-position substitution breaks the symmetry of the aromatic ring, creating a specific 3-spin system.

H NMR Data (400 MHz, CDCl₃)

The aliphatic region shows the classic "triplet-multiplet-triplet" pattern of the chroman ring, while the aromatic region displays an ABC (or AMX) system.

| Position | Shift (, ppm) | Multiplicity | Integration | Coupling (, Hz) | Assignment Logic |
|----------|----------------|---------------|-------------|------------------|--|
| 2 | 4.20 - 4.25 | Triplet (t) | 2H | | O-CH : Deshielded by adjacent Oxygen. |
| 4 | 2.78 - 2.85 | Triplet (t) | 2H | | Ar-CH : Benzylic position. |
| 3 | 2.00 - 2.08 | Multiplet (m) | 2H | - | Central CH of the saturated ring. |
| 5 | 6.95 - 7.05 | Doublet (d) | 1H | | Para to Cl. Closest to C4. |
| 7 | 7.15 - 7.20 | Doublet (d) | 1H | | Ortho to Cl. [3] Deshielded by -I effect of Cl. |
| 6 | 6.75 - 6.85 | Triplet (t) | 1H | | Meta to Cl. Shielded by resonance from O (para). |

Diagnostic Insight:

- **Regiochemistry Check:** If the compound were 6-chlorochroman, the aromatic region would show a distinct pattern: a singlet (H5), a doublet (H7), and a doublet (H8). The presence of

three adjacent protons (d, t, d pattern) confirms the 8-substitution (or 5-substitution, but 5 is sterically unlikely in standard synthesis).

- H7 Shift: The proton at position 7 is deshielded relative to the parent chroman due to the inductive effect of the ortho-chlorine.

C NMR Data (100 MHz, CDCl₃)

The

¹³C spectrum confirms 9 unique carbon environments.

| Carbon | Shift (, ppm) | Type | Assignment Note |
|--------|----------------|----------|-----------------------------------|
| C2 | 67.1 | CH | O-CH (Ether linkage). |
| C4 | 24.8 | CH | Benzylic. |
| C3 | 22.1 | CH | Aliphatic bridge. |
| C8a | 152.5 | C (quat) | Ipsso to Oxygen. Most deshielded. |
| C8 | 121.0 | C (quat) | Ipsso to Chlorine. |
| C5 | 129.5 | CH | Aromatic CH. |
| C7 | 128.0 | CH | Aromatic CH (Ortho to Cl). |
| C6 | 120.5 | CH | Aromatic CH (Para to O). |
| C4a | 124.5 | C (quat) | Bridgehead alkyl-substituted. |

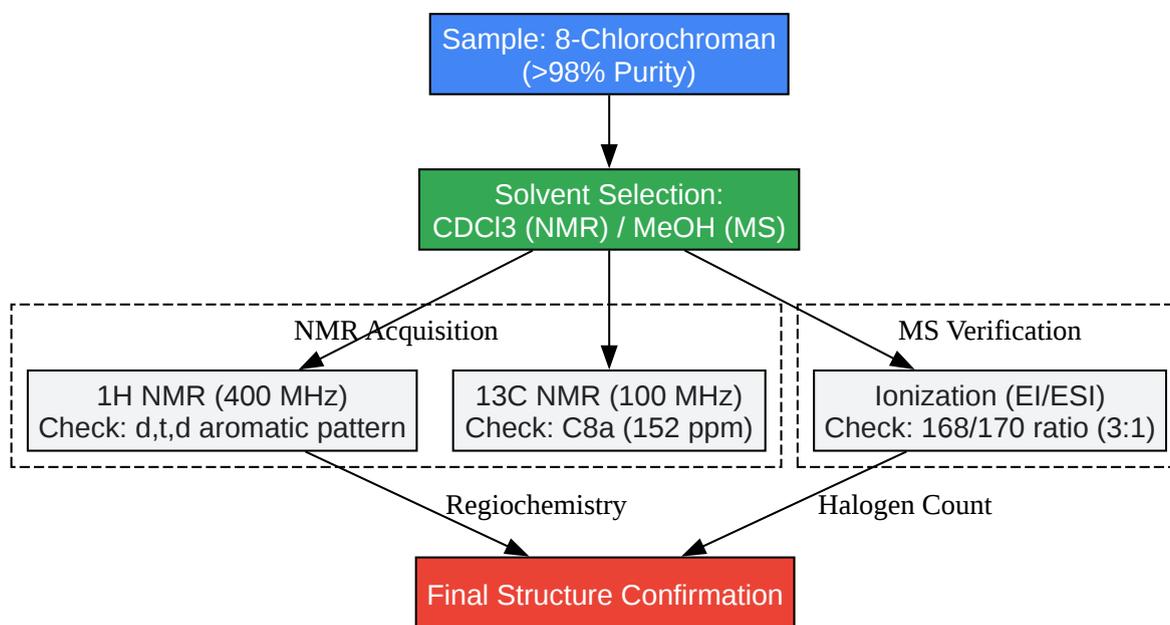
Infrared Spectroscopy (IR)

IR analysis is useful for rapid purity checks and confirming the absence of carbonyl impurities (e.g., **8-chlorochroman-4-one**).

| Frequency (cm) | Vibration Mode | Intensity | Interpretation |
|-----------------|-------------------|-----------|--|
| 3050 - 3070 | C-H Stretch (Ar) | Weak | Aromatic protons. |
| 2850 - 2950 | C-H Stretch (Alk) | Medium | Saturated ring (-CH -). |
| 1580, 1470 | C=C Stretch | Strong | Aromatic ring breathing modes. |
| 1230 - 1250 | C-O-C Stretch | Strong | Aryl alkyl ether linkage (Characteristic). |
| 1050 - 1060 | C-O Stretch | Medium | Symmetric ether stretch. |
| 750 - 800 | C-Cl Stretch | Medium | Aryl chloride band. |
| No Peak @ 1680 | C=O Stretch | - | Critical Purity Check: Absence confirms reduction of chromanone precursor. |

Experimental Workflow & Logic

This workflow ensures the data collected is valid and the compound is stable during analysis.



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Caption: Analytical workflow for validating **8-chlorochroman** structure.

Protocol Notes:

- Solvent Choice: CDCl₃

is preferred for NMR as it prevents overlap with the critical O-CH

triplet at 4.2 ppm. DMSO-

may cause solvent peaks to obscure the aliphatic region around 2.5 ppm.

- Sample Concentration: For

C NMR, use a concentration of

20 mg/0.6 mL to ensure quaternary carbons (C8, C8a, C4a) are visible within 1024 scans.

- [7. PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives - Google Patents \[patents.google.com\]](#)
- [8. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [9. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [10. US11702411B2 - Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors - Google Patents \[patents.google.com\]](#)
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